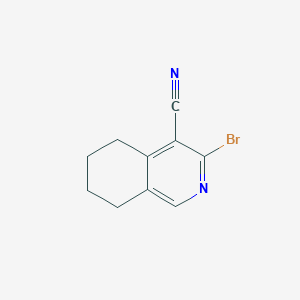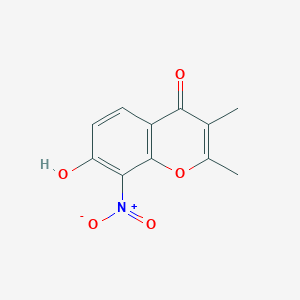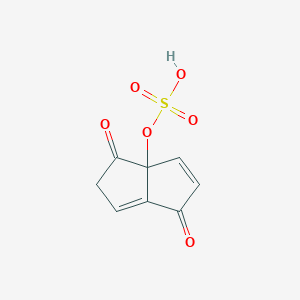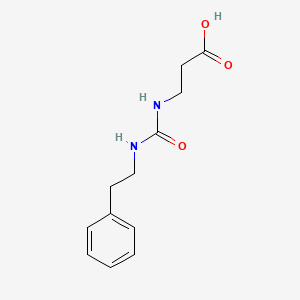![molecular formula C15H15N3 B11874192 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 823806-54-8](/img/structure/B11874192.png)
7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl group at the 7th position and a phenyl group attached to the nitrogen atom at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with an appropriate ketone or aldehyde. One common method is the reaction of 2-aminopyridine with ethyl phenyl ketone under acidic or basic conditions to form the desired imidazo[1,2-a]pyridine scaffold . The reaction can be catalyzed by various agents such as copper(I) iodide or palladium acetate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to expedite the reaction process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties due to its ability to inhibit COX-2.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibition.
3-Bromoimidazo[1,2-a]pyridine: Used in various synthetic applications due to its reactivity.
Uniqueness: 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethyl and phenyl groups contribute to its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
823806-54-8 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
7-ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C15H15N3/c1-2-12-8-9-18-14(10-12)16-11-15(18)17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3 |
InChI Key |
XUZQCWRXMGDSDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC=C(N2C=C1)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















